

# O-Demethylmurrayanine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: O-Demethylmurrayanine

Cat. No.: B15596202

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An In-depth Examination of the Chemical Properties, Biological Activity, and Methodologies Related to a Promising Carbazole Alkaloid

## Introduction

**O-Demethylmurrayanine**, a naturally occurring carbazole alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, known biological activities, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound.

## Chemical and Physical Properties

**O-Demethylmurrayanine**, systematically named 1-hydroxy-9H-carbazole-3-carboxaldehyde, is a yellow, powdery substance. Its fundamental properties are summarized in the table below. While a comprehensive set of experimentally determined physical constants is not readily available in the public domain, the provided data is based on reliable chemical databases and peer-reviewed literature.

Property	Value	Source
CAS Number	123497-84-7	--INVALID-LINK--
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	211.22 g/mol	--INVALID-LINK--
Appearance	Yellow powder	--INVALID-LINK--
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	--INVALID-LINK--
Storage	Desiccate at -20°C	--INVALID-LINK--

#### Spectroscopic Data:

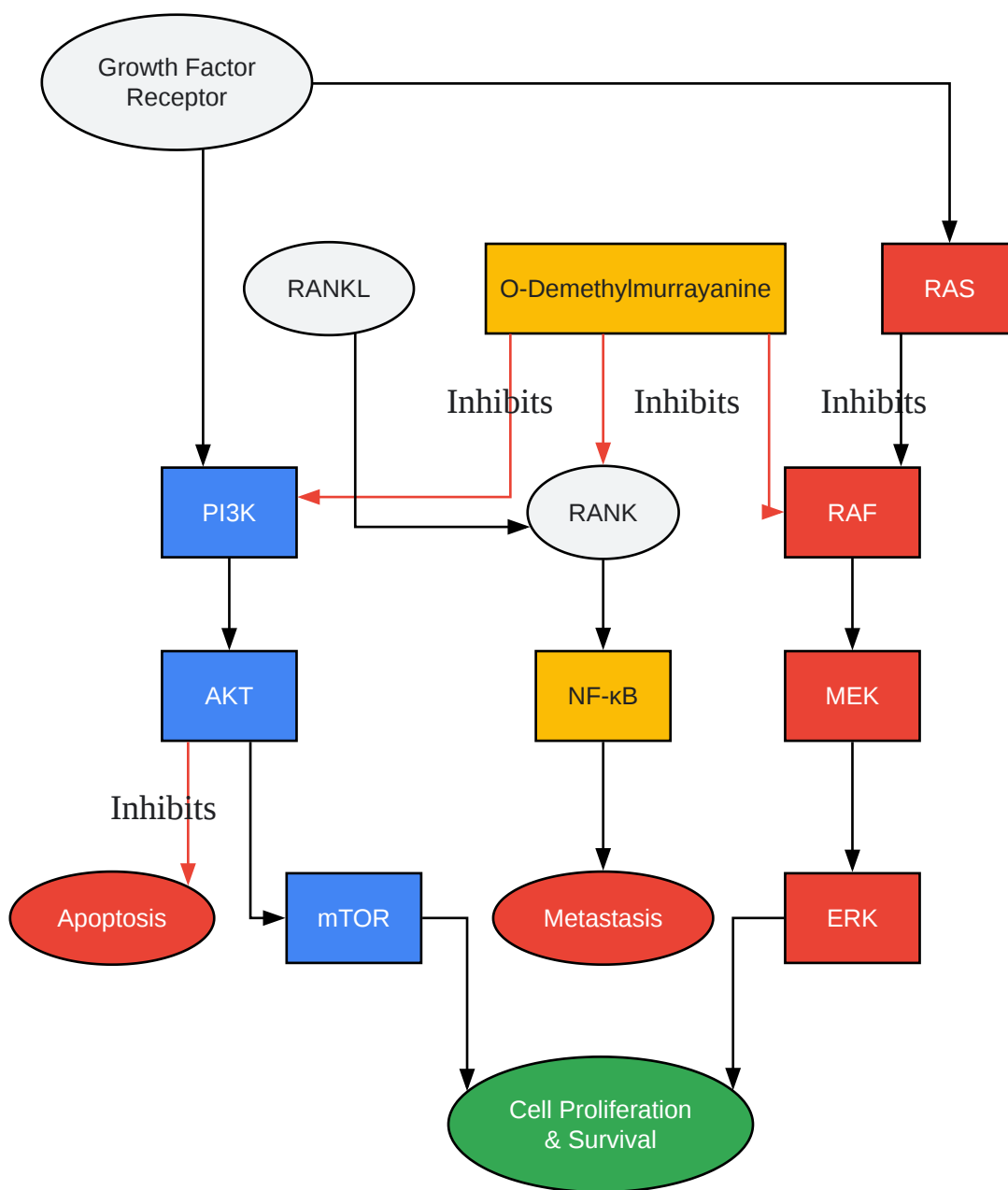
Detailed experimental spectroscopic data for **O-Demethylmurrayanine** is not widely published. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

## Biological Activity and Signaling Pathways

**O-Demethylmurrayanine** has demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and human hepatocellular carcinoma (SMMC-7721) cell lines.<sup>[1]</sup> The reported IC<sub>50</sub> values are in the range of 2.63-7.59 µg/mL, indicating potent anti-proliferative activity.<sup>[1]</sup>

While the precise molecular mechanisms and signaling pathways affected by **O-Demethylmurrayanine** are still under investigation, studies on the structurally similar and parent compound, murrayanine, provide valuable insights. Murrayanine has been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include the AKT/mTOR and Raf/MEK/ERK pathways in oral cancer cells and the RANK/RANKL pathway in breast cancer cells. It is plausible that **O-Demethylmurrayanine** exerts its cytotoxic effects through modulation of these or similar pathways.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action of **O-Demethylmurrayanine**, based on the known effects of murrayanine.



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### Hypothetical Signaling Pathway of **O-Demethylmurrayanine**

## Experimental Protocols

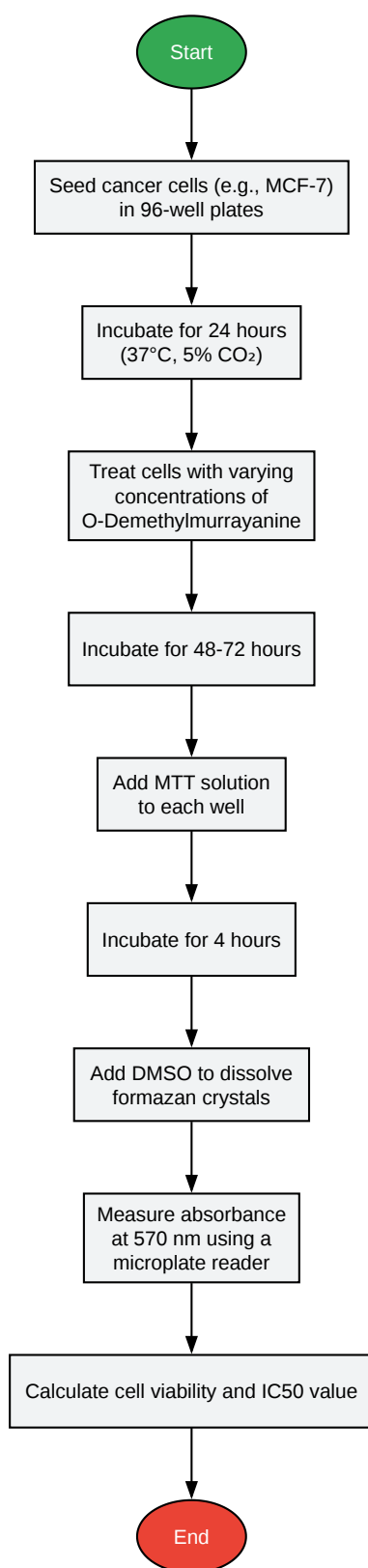
This section provides representative methodologies for the synthesis and biological evaluation of **O-Demethylmurrayanine**.

## Total Synthesis of **O-Demethylmurrayanine**

While a detailed, step-by-step protocol is proprietary to the original researchers, the synthesis of **O-Demethylmurrayanine** has been reported in the literature. A key step in a published total synthesis involves the Pd-promoted cyclization of a diarylamine intermediate to form the carbazole nucleus. For the synthesis of **O-Demethylmurrayanine** specifically, this cyclization is performed on a silylated derivative of the diarylamine. Researchers interested in synthesizing this compound should refer to the primary literature for detailed reaction conditions and characterization data.

## Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of **O-Demethylmurrayanine** against cancer cell lines such as MCF-7 and SMMC-7721.



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Workflow for a standard MTT cytotoxicity assay.

**Materials:**

- MCF-7 or SMMC-7721 cells
- DMEM or appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- **O-Demethylmurrayanine** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

**Procedure:**

- **Cell Seeding:** Harvest and count cells. Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Treatment:** Prepare serial dilutions of **O-Demethylmurrayanine** in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).
- **Incubation:** Incubate the plates for 48 to 72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 value.

## Conclusion

**O-Demethylmurrayanine** is a carbazole alkaloid with demonstrated in vitro anticancer activity. While further research is required to fully elucidate its mechanism of action and in vivo efficacy, the preliminary data suggests it is a promising candidate for further investigation in the context of oncology drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the study of this intriguing natural product.

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## References

- 1. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 500 MHz, CDCl<sub>3</sub>, experimental) (HMDB0003012) [hmdb.ca]
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